methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate is a complex organic compound that features a benzyloxycarbonyl-protected amino group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzyloxycarbonyl-protected amino group. The final step involves esterification to introduce the methyl ester group.
Imidazole Ring Formation: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of Benzyloxycarbonyl-Protected Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl protecting group can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl and ester groups.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution Reactions: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Debenzylation: Removal of the benzyloxycarbonyl group yields the free amine.
Substitution Products: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The benzyloxycarbonyl group can be used to protect the amino group during synthetic transformations, ensuring selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1R)-1-amino-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate: Lacks the benzyloxycarbonyl protecting group.
Ethyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the imidazole ring. This combination allows for selective reactions and protection during synthetic processes, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 5-methyl-2-[(1R)-3-methyl-1-(phenylmethoxycarbonylamino)butyl]-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-12(2)10-15(17-20-13(3)16(22-17)18(23)25-4)21-19(24)26-11-14-8-6-5-7-9-14/h5-9,12,15H,10-11H2,1-4H3,(H,20,22)(H,21,24)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDNJYDOAVASEG-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C(CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N1)[C@@H](CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.